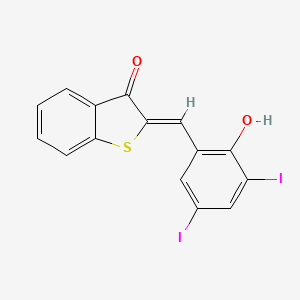
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of iodine atoms and a benzylidene group, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the benzylidene group can be reduced to form a single bond.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzothiophene ketone, while reduction may produce a benzothiophene alcohol.
科学研究应用
Chemistry
In chemistry, (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, or electronic materials.
作用机制
The mechanism of action of (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene core and iodine atoms could play a crucial role in binding to these targets and exerting biological effects.
相似化合物的比较
Similar Compounds
(2Z)-2-(2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one: Lacks the iodine atoms, which may affect its reactivity and biological activity.
(2Z)-2-(3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is unique due to the presence of both hydroxyl and diiodo groups
属性
分子式 |
C15H8I2O2S |
|---|---|
分子量 |
506.10 g/mol |
IUPAC 名称 |
(2Z)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8I2O2S/c16-9-5-8(14(18)11(17)7-9)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6- |
InChI 键 |
QNZUALQVLBDZQZ-MLPAPPSSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)O)/S2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)I)I)O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


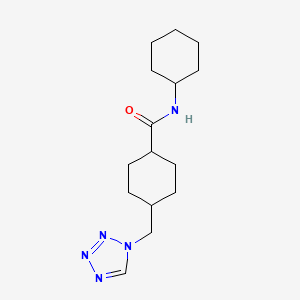
![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
![(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B14950648.png)
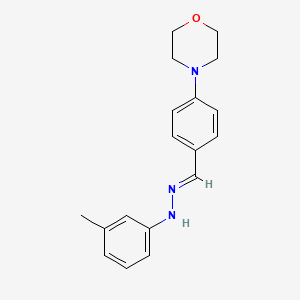
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14950651.png)
![N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide](/img/structure/B14950652.png)
![N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate](/img/structure/B14950658.png)
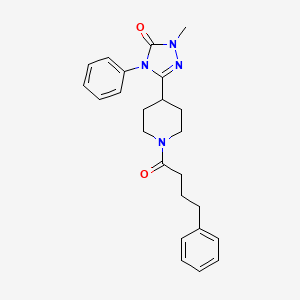
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B14950676.png)
![1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium](/img/structure/B14950679.png)
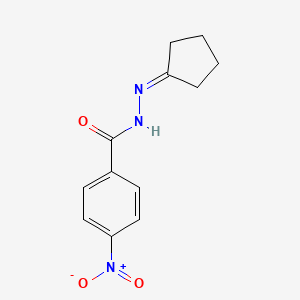
![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
